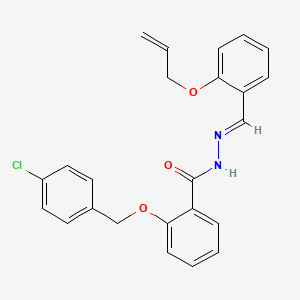
N'-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid ist eine synthetische organische Verbindung, die sich durch ihre komplexe Molekülstruktur auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid erfolgt typischerweise in einem mehrstufigen Verfahren:
Bildung des Hydrazid-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 2-((4-chlorobenzyl)oxy)benzoesäure mit Hydrazinhydrat unter Rückflussbedingungen, um das entsprechende Hydrazid zu bilden.
Kondensationsreaktion: Das Hydrazid-Zwischenprodukt wird dann in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, mit 2-(Allyloxy)benzaldehyd umgesetzt, um das Endprodukt N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was möglicherweise zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, die die Imingruppe möglicherweise zu einem Amin reduzieren.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Allyloxy- oder Chlorbenzylpositionen, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Dimethylsulfoxid (DMSO).
Hauptprodukte
Oxidation: Carbonsäuren oder Aldehyde.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit biologischen Zielstrukturen interagieren könnte, wodurch sie ein Kandidat für die Wirkstoffforschung und -entwicklung wird.
Medizin
In der medizinischen Chemie könnte N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid auf seine potenziellen therapeutischen Eigenschaften untersucht werden.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen. Ihre Reaktivität und strukturellen Merkmale machen sie zu einem vielseitigen Bestandteil in verschiedenen industriellen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege würden durch detaillierte biochemische Studien ermittelt.
Wirkmechanismus
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-(2-(Methoxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid
- N'-(2-(Ethoxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid
- N'-(2-(Propoxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid
Einzigartigkeit
N'-(2-(Allyloxy)benzyliden)-2-((4-chlorobenzyl)oxy)benzohydrazid ist aufgrund der presence der Allyloxygruppe einzigartig, die im Vergleich zu Methoxy-, Ethoxy- oder Propoxy-Analoga zusätzliche Reaktionen eingehen kann.
Eigenschaften
CAS-Nummer |
765901-32-4 |
|---|---|
Molekularformel |
C24H21ClN2O3 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-15-29-22-9-5-3-7-19(22)16-26-27-24(28)21-8-4-6-10-23(21)30-17-18-11-13-20(25)14-12-18/h2-14,16H,1,15,17H2,(H,27,28)/b26-16+ |
InChI-Schlüssel |
IOCUEQPIGHTLPE-WGOQTCKBSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)

![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015676.png)
![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)
![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
